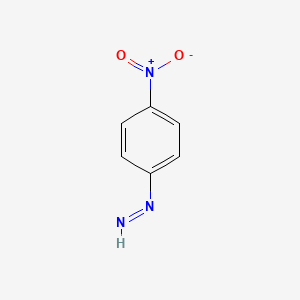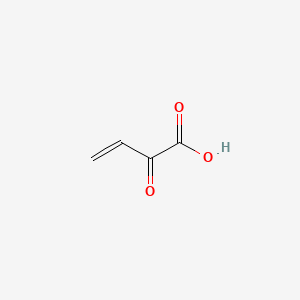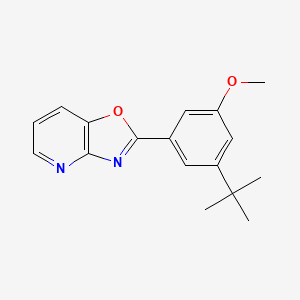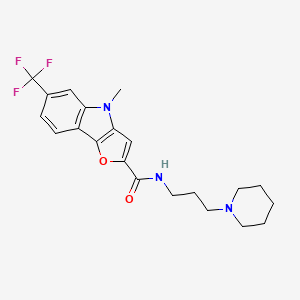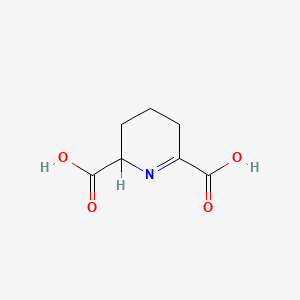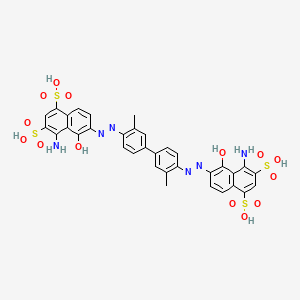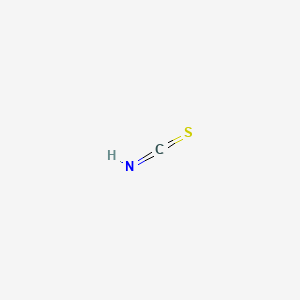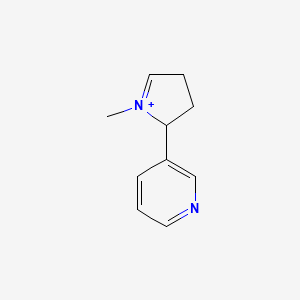![molecular formula C16H17ClN6 B1194797 3-[(2-Chlorophenyl)methyl]-5-methyl-7-(1-pyrrolidinyl)triazolo[4,5-d]pyrimidine](/img/structure/B1194797.png)
3-[(2-Chlorophenyl)methyl]-5-methyl-7-(1-pyrrolidinyl)triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-chlorophenyl)methyl]-5-methyl-7-(1-pyrrolidinyl)triazolo[4,5-d]pyrimidine is a member of triazolopyrimidines.
Applications De Recherche Scientifique
Antimalarial Effects
3-[(2-Chlorophenyl)methyl]-5-methyl-7-(1-pyrrolidinyl)triazolo[4,5-d]pyrimidine and its derivatives have been studied for their antimalarial properties. Werbel, Elslager, and Chu (1973) synthesized various amino-s-triazolo[1,5-α]pyrimidines, demonstrating significant antimalarial activity against P. berghei in mice (Werbel, Elslager, & Chu, 1973).
Antitumor Activity
This compound has also been linked to potential antitumor applications. Hafez and El-Gazzar (2009) found that derivatives of triazolo[4,3-a]pyrimidine showed inhibitory effects on a range of cancer cell lines at specific concentrations (Hafez & El-Gazzar, 2009).
Synthesis and Characterization
Research has been conducted into the synthesis and characterization of this compound. For instance, studies by Khashi, Davoodnia, and Rao Lingam (2015) described the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, demonstrating the versatility and potential applications of this class of compounds (Khashi, Davoodnia, & Rao Lingam, 2015).
Antibacterial Activity
The compound has shown promise in antibacterial applications as well. Lahmidi et al. (2019) synthesized a novel derivative with demonstrated antibacterial activity against various microbial strains (Lahmidi et al., 2019).
Structural Analysis
Significant research has focused on the structural analysis of this compound. Velavan et al. (1997) determined the structures of certain 1,2,4-triazole derivatives, contributing to a deeper understanding of the compound's properties (Velavan et al., 1997).
Propriétés
Formule moléculaire |
C16H17ClN6 |
|---|---|
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
3-[(2-chlorophenyl)methyl]-5-methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C16H17ClN6/c1-11-18-15(22-8-4-5-9-22)14-16(19-11)23(21-20-14)10-12-6-2-3-7-13(12)17/h2-3,6-7H,4-5,8-10H2,1H3 |
Clé InChI |
QTBKAMVDHAOZBC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=N1)N3CCCC3)N=NN2CC4=CC=CC=C4Cl |
SMILES canonique |
CC1=NC2=C(C(=N1)N3CCCC3)N=NN2CC4=CC=CC=C4Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



